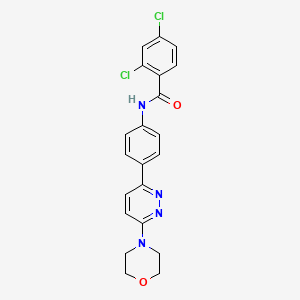

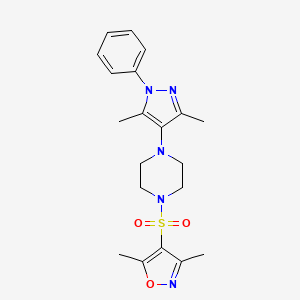

4-((4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-((4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole” is a complex organic molecule. It contains several functional groups including a pyrazole ring, a piperazine ring, a sulfonyl group, and an isoxazole ring. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms .

Scientific Research Applications

Anticancer Research

A study explored the anticancer activity of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent similar to the chemical . These compounds showed effectiveness against various cancer cell lines, such as lung, kidney, CNS, ovarian, prostate, breast cancer, epithelial cancer, leukemia, and melanoma (Turov, 2020).

Molecular Structure Studies

Research involving s-triazine derivatives incorporated with pyrazole/piperidine/aniline moieties, similar to the chemical , was conducted. This study involved molecular structure investigations using X-ray crystallography, Hirshfeld, and DFT calculations, providing insights into intermolecular interactions and electronic properties (Shawish et al., 2021).

Antimicrobial and Biofilm Inhibition

A study developed novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which demonstrated significant antibacterial and cytotoxic activities against various bacterial strains and cell lines. These compounds showed potential as MRSA and VRE inhibitors and effective biofilm inhibition activities, surpassing the reference drug Ciprofloxacin (Mekky & Sanad, 2020).

Agricultural Applications

Compounds containing dimethylpyrazole and piperazine, similar to the chemical , were synthesized and showed significant fungicidal and herbicidal activities against various plant fungi and herbicidal activity against Brassica campestris. These compounds demonstrated potential as KARI inhibitors, useful in the development of new agrochemicals (Wang et al., 2017).

Fluorescent Molecular Probes

2,5-Diphenyloxazoles with a structure similar to the chemical were prepared as new fluorescent solvatochromic dyes. These compounds demonstrated strong solvent-dependent fluorescence, potentially useful as sensitive fluorescent molecular probes for studying various biological events and processes (Diwu et al., 1997).

properties

IUPAC Name |

4-[4-(3,5-dimethyl-1-phenylpyrazol-4-yl)piperazin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O3S/c1-14-19(16(3)25(21-14)18-8-6-5-7-9-18)23-10-12-24(13-11-23)29(26,27)20-15(2)22-28-17(20)4/h5-9H,10-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFRARAXOHIKII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)N3CCN(CC3)S(=O)(=O)C4=C(ON=C4C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(3,4-difluorobenzamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2373703.png)

![5-(Methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2373704.png)

![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2373707.png)

![N-(3-methoxyphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2373708.png)

![2-amino-N-(2-methylpropyl)-1-(pyridin-2-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2373710.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]picolinamide dihydrochloride](/img/structure/B2373717.png)

![3-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2373723.png)